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Compound of Interest

Compound Name: Heptafluorobutyramide

Cat. No.: B1361082 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Heptafluorobutyramide (CAS No. 662-50-0), a perfluorinated amide, is a compound of

significant interest due to its unique chemical and physical properties conferred by the high

degree of fluorination. This document provides a comprehensive overview of its chemical

characteristics, supported by quantitative data, experimental methodologies, and logical

workflows. The information presented is intended to serve as a foundational resource for

professionals in research, chemical synthesis, and drug development who may utilize this

compound as a solvent, reagent, or building block.

Chemical and Physical Properties
Heptafluorobutyramide is a white solid at room temperature, characterized by high thermal

and chemical stability. Its key physical and chemical properties are summarized below.

Table 1: General and Physical Properties of
Heptafluorobutyramide
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Property Value Source

IUPAC Name
2,2,3,3,4,4,4-

heptafluorobutanamide

Synonyms
Perfluorobutyramide,

Heptafluorobutanamide

CAS Number 662-50-0

Molecular Formula C₄H₂F₇NO

Molecular Weight 213.05 g/mol

Appearance
White to pale cream crystals or

powder

Melting Point
98.0-107.0 °C (range); 103 °C;

102-106 °C

Boiling Point 105 °C at 760 mmHg

Density 1.5891 g/cm³ (estimate)

Flash Point 17.3 °C

Vapor Pressure 30.1 mmHg at 25°C

Refractive Index 1.302

pKa 12.43 ± 0.50 (Predicted)

Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of

Heptafluorobutyramide.

Infrared (IR) Spectroscopy
The FTIR spectrum of Heptafluorobutyramide is characterized by strong absorptions

corresponding to its functional groups. Key expected absorptions include:
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N-H stretching of the primary amide group, typically appearing as two bands in the 3100-

3500 cm⁻¹ region.

C=O stretching (Amide I band) is expected to be a very strong absorption around 1650-1700

cm⁻¹.

N-H bending (Amide II band) typically appears around 1600-1650 cm⁻¹.

C-F stretching vibrations will produce very strong, characteristic bands in the fingerprint

region, typically between 1000 and 1400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The spectrum is expected to be simple, showing a broad signal for the two amide

protons (-CONH₂). The chemical shift of these protons is highly dependent on the solvent

and concentration.

¹⁹F NMR: This is a key technique for characterizing fluorinated compounds. The spectrum

will show distinct signals for the CF₃ and CF₂ groups, with chemical shifts and coupling

constants providing definitive structural information.

¹³C NMR: The spectrum will show signals for the carbonyl carbon and the fluorinated

carbons. The signals for the carbons bonded to fluorine will be split due to C-F coupling.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For Heptafluorobutyramide, the molecular ion peak (M⁺) would be observed

at m/z 213.0025, corresponding to its exact mass. Common fragmentation patterns would

involve the loss of the amide group or cleavage of the carbon-carbon bonds within the

perfluorinated chain.

Reactivity and Stability
Heptafluorobutyramide exhibits exceptional stability due to the strength of the carbon-fluorine

bonds. It is generally resistant to many chemical reagents. However, the amide functional

group can undergo typical reactions such as hydrolysis under strong acidic or basic conditions,

or reduction.
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It serves as a valuable precursor in the synthesis of other perfluorinated compounds. For

example, it can be dehydrated to form heptafluorobutyronitrile or used to synthesize various

heptafluorobutyrimidates.

Heptafluorobutyramide
(C4H2F7NO)

Heptafluorobutyronitrile
(C4F7N)

 Dehydration 

Heptafluorobutylamine
(C4H4F7N)

 Reduction 

Heptafluorobutyrimidates

 Reaction with Electrophiles 

Click to download full resolution via product page

Caption: Synthetic utility of Heptafluorobutyramide as a precursor.

Experimental Protocols
The following sections describe generalized, standard laboratory protocols for determining the

key chemical properties of a solid organic compound like Heptafluorobutyramide.

Determination of Melting Point
Principle: The melting point is the temperature at which a substance transitions from a solid to

a liquid. It is a key indicator of purity. Methodology (Capillary Method):

Sample Preparation: A small amount of finely powdered, dry Heptafluorobutyramide is

packed into a capillary tube to a height of 2-3 mm.

Apparatus: The capillary tube is placed in a melting point apparatus (e.g., a Thiele tube with

oil or an automated digital instrument).

Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) near the

expected melting point.

Observation: The temperature range is recorded from the point at which the first drop of

liquid appears to the point at which the entire sample has melted into a clear liquid.
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Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule's

vibrating bonds, which allows for the identification of functional groups. Methodology (KBr

Pellet Technique):

Sample Preparation: Approximately 1-2 mg of Heptafluorobutyramide is mixed with ~100

mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture is ground to a

fine, uniform powder.

Pellet Formation: The powder is transferred to a pellet press and compressed under high

pressure to form a thin, transparent disc.

Analysis: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

Data Acquisition: A background spectrum (of air or the pure KBr pellet) is collected, followed

by the sample spectrum. The instrument records the spectrum, typically in the range of 4000-

400 cm⁻¹, plotting transmittance or absorbance against wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei to provide

detailed information about the structure and chemical environment of atoms in a molecule.

Methodology:

Sample Preparation: 5-10 mg of Heptafluorobutyramide is dissolved in approximately 0.5-

0.7 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound is a solid) in an NMR tube.

A small amount of a reference standard like tetramethylsilane (TMS) may be added.

Instrument Setup: The NMR tube is placed in the spectrometer's probe. The instrument is

tuned, and the magnetic field is "shimmed" to ensure homogeneity.

Data Acquisition: The desired NMR experiment (e.g., ¹H, ¹³C, ¹⁹F) is run. This involves

applying a series of radiofrequency pulses and recording the resulting signal (Free Induction

Decay or FID).

Processing: The FID is converted into a spectrum using a Fourier transform. The resulting

spectrum is then phased, baseline-corrected, and integrated to provide chemical shifts,
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multiplicities, and relative ratios of the different nuclei.

To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties
of Heptafluorobutyramide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361082#what-are-the-chemical-properties-of-
heptafluorobutyramide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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